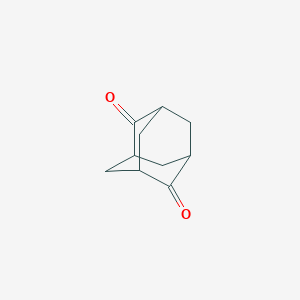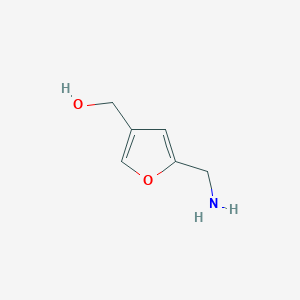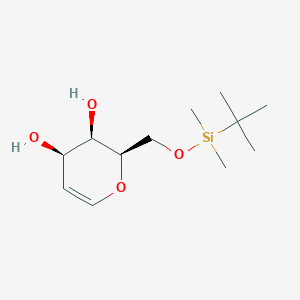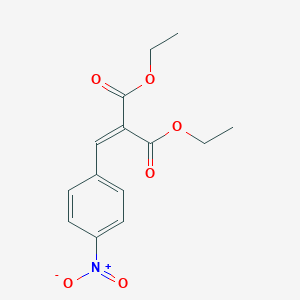
Adamantane-2,6-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane-2,6-dione has been improved to provide multigram quantities of the product through a facile seven-step process with an overall yield of 21%. This method is notable for its minimal purification steps, demonstrating the compound's accessibility for further scientific study (Ayres et al., 1994).
Molecular Structure Analysis
This compound's structure has been elucidated through spectroscopic and X-ray crystallographic analyses, revealing interesting insights into its molecular configuration. The compound serves as a precursor for creating new models that exhibit intramolecular interactions between spatially separated redox systems, highlighting its structural versatility and potential for complex chemical manipulations (Kurata et al., 2001).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, serving as a foundational molecule for synthesizing adamantane derivatives with significant steric arrangements and properties. Notably, its reaction with lithium 4-lithio-2,6-di-t-butylphenoxide followed by dehydration leads to the formation of adamantane-2,4-bis(p-quinone methide) and -2,6-bis(p-quinone methide), which show clear through-space interaction and form a σ-bond at their bis(anion radical) stage upon both chemical and electrochemical reduction (Kurata et al., 2001).
Physical Properties Analysis
The adamantane structure imparts high thermal stability and resistance to various external factors such as hydrolysis, oxidation, and the action of light and solvents to its derivatives, including this compound. These properties make adamantane-based compounds particularly attractive for applications requiring materials with exceptional durability and stability (Khardin & Radchenko, 1982).
Applications De Recherche Scientifique
Synthèse de dérivés adamantanes insaturés
L'adamantane-2,6-dione peut être utilisée comme matière de départ pour la synthèse de divers dérivés adamantanes fonctionnels . La haute réactivité de ces composés offre de nombreuses possibilités d'utilisation .
Production de monomères
L'this compound peut être utilisée dans la production de monomères . Ces monomères peuvent ensuite être utilisés dans la création de divers types de polymères .
Création de combustibles et d'huiles thermiquement stables
La haute réactivité de l'this compound en fait un candidat approprié pour la synthèse de combustibles et d'huiles thermiquement stables et à haute énergie . Cela pourrait avoir des implications importantes pour le secteur de l'énergie .
Développement de composés bioactifs
L'this compound peut être utilisée dans le développement de composés bioactifs . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments et traitements .
Applications pharmaceutiques
L'this compound a des applications potentielles dans l'industrie pharmaceutique . Elle peut être utilisée dans la synthèse de divers produits pharmaceutiques
Mécanisme D'action
Target of Action
Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .
Mode of Action
It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .
Biochemical Pathways
It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Pharmacokinetics
It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .
Result of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .
Safety and Hazards
Orientations Futures
Adamantane derivatives, including Adamantane-2,6-dione, have shown potential in a wide range of applications such as material and polymer science, molecular electronics, biomedical sciences, and chemical synthesis . They are also expected to be viable candidates as carriers for diffuse interstellar bands (DIBs), due to their structural and thermal stability .
Propriétés
IUPAC Name |
adamantane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAKEDDKXHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2=O)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192836 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39751-07-0 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?
A1: this compound can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to this compound. [, , ]
Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of this compound?
A2: Perfluorinated bisnoradamantane, derived from this compound, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []
Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from this compound?
A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from this compound. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []
Q4: Are there analytical methods available to assess the purity and quality of this compound and its derivatives?
A4: Yes, analytical techniques are crucial for evaluating this compound and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of this compound, ensuring its quality and safety as a drug substance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)




